Dithiodicarbonic acid

Description

Historical Context and Early Investigations Pertaining to Dithiodicarbonic Acid and its Related Chemical Structures

The history of this compound is closely linked to its more stable derivatives, the xanthates (salts and esters of O-alkyl dithiocarbonates). While the free acid is notoriously unstable, its derivatives have been known and studied for nearly two centuries. Early investigations were primarily focused on the synthesis and reactions of these related structures.

Key historical developments include:

These early studies were crucial in establishing the basic knowledge of this compound chemistry, even though the isolation and direct study of the free acid remained a significant challenge.

Contemporary Significance in Chemical Synthesis and Advanced Materials Research

In recent years, this compound and its derivatives have become increasingly important in various areas of chemical science, from polymer chemistry to materials science.

In Chemical Synthesis:

In Advanced Materials Research:

The table below summarizes some of the key applications of this compound derivatives in contemporary research.

| Area of Research | Application of this compound Derivatives | Significance |

|---|---|---|

| Polymer Chemistry | Chain transfer agents in RAFT polymerization | Control over polymer architecture and molecular weight |

| Materials Science | Surface functionalization of nanoparticles | Enhanced stability and dispersibility of nanomaterials |

| Organic Synthesis | Precursors in the Chugaev elimination | Formation of alkenes from alcohols |

| Medicinal Chemistry | Investigation of antitumor activity of related dithiocarbamate (B8719985) complexes | Potential for new therapeutic agents sioc-journal.cn |

Methodological Approaches in this compound Research

The investigation of the unstable this compound and its more stable derivatives relies on a variety of modern analytical and computational methods.

Analytical Techniques:

Computational Methods:

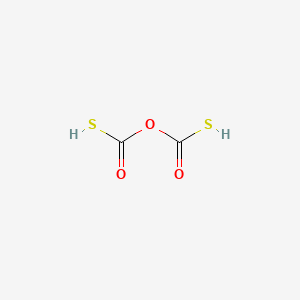

Structure

3D Structure

Properties

CAS No. |

33305-36-1 |

|---|---|

Molecular Formula |

C2H2O3S2 |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

sulfanylcarbonyloxymethanethioic S-acid |

InChI |

InChI=1S/C2H2O3S2/c3-1(6)5-2(4)7/h(H,3,6)(H,4,7) |

InChI Key |

XUGRKBHZKBMIIL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(OC(=O)S)S |

Origin of Product |

United States |

Nomenclature, Structural Classification, and Isomerism of Dithiodicarbonic Acid and Its Derivatives

Systematic Nomenclature and IUPAC Recommendations for Dithiodicarbonic Acid

The systematic naming of this compound and its derivatives follows the principles of substitutive nomenclature established by the IUPAC. The name itself indicates a dicarboxylic acid containing two sulfur atoms that have replaced two oxygen atoms.

According to the IUPAC Recommendations on Organic & Biochemical Nomenclature, the name "this compound" is the preferred IUPAC name (PIN) when the exact location of the sulfur atoms is unknown. kuleuven.be However, when the positions of the sulfur atoms are known, their locants are specified in the name. For instance, if the sulfur atoms replace the hydroxyl groups, the compound is named 1,3-dithiodicarbonic acid . kuleuven.be Further specificity can be achieved by indicating the atom to which the acidic proton is attached. For example, 1,3-dithiodicarbonic S¹,S³-acid denotes that the acidic protons are on the sulfur atoms. kuleuven.be

The general principle for naming organic acids where oxygen atoms have been replaced by sulfur is to use the prefixes "thio-", "dithio-", "trithio-", etc., before the name of the corresponding oxygen-containing acid. This systematic approach ensures clarity and unambiguity in describing the structure of such compounds.

Structural Isomerism and Tautomerism in this compound Systems

The molecular formula of this compound, C₂H₂O₂S₂, allows for the existence of several structural isomers. Structural isomerism arises from different connectivity of atoms within a molecule. vaia.com In the case of this compound, isomers can differ in the placement of the sulfur atoms.

Structural Isomers of this compound:

| Isomer Name | Structural Formula | Key Features |

| 1,3-Dithiodicarbonic acid | HO(C=S)S(C=O)OH | Contains a disulfide linkage between the two carbonyl carbons. |

| Thioanhydride of monothiocarbonic acid | (HO(C=S))₂O | An anhydride (B1165640) formed from two molecules of monothiocarbonic acid. |

| Dithioanhydride of carbonic acid | (H(C=O)S)₂ | A dithioanhydride with sulfur atoms bridging the carbonyl groups. |

Furthermore, this compound and its isomers can exhibit tautomerism, a phenomenon where isomers, known as tautomers, readily interconvert. libretexts.org The most relevant forms of tautomerism for this system are keto-enol and thiol-thione tautomerism.

Keto-Enol and Thiol-Thione Tautomerism:

Tautomerism in thiocarbonyl compounds is a well-documented phenomenon. masterorganicchemistry.comyoutube.com For this compound, the following tautomeric equilibria are conceivable:

Thiol-Thione Tautomerism: This involves the migration of a proton between a sulfur and an oxygen atom within the same molecule. wikipedia.org For example, the thione form -(C=S)OH can be in equilibrium with the thiol form -(C=O)SH. wikipedia.org The stability of these tautomers can be influenced by factors such as the solvent. kuleuven.be

Keto-Enol Tautomerism: This involves the interconversion between a keto form (containing a carbonyl or thiocarbonyl group) and an enol form (containing a hydroxyl group attached to a double-bonded carbon). masterorganicchemistry.comlibretexts.orgyoutube.com

The presence of both carbonyl and thiocarbonyl groups in this compound allows for complex tautomeric equilibria, leading to a mixture of different structural forms in solution. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, conjugation, and the polarity of the solvent. kuleuven.bemasterorganicchemistry.com

Classification within Sulfur-Containing Organic Acids and Thiocarbonyl Compounds

This compound can be classified into two primary categories of organic compounds: sulfur-containing organic acids and thiocarbonyl compounds.

As a Sulfur-Containing Organic Acid:

This compound is a dicarboxylic acid, a class of organic compounds containing two carboxyl functional groups. researchgate.net Its structure is analogous to dicarbonic acid, with two oxygen atoms replaced by sulfur. epa.gov The presence of sulfur atoms imparts distinct properties compared to its oxygen analogue. Specifically, it falls under the sub-category of thioacids . The replacement of oxygen with sulfur in a carboxylic acid functional group generally increases the acidity of the compound. wikipedia.org

As a Thiocarbonyl Compound:

Thiocarbonyl compounds are characterized by the presence of a carbon-sulfur double bond (C=S). libretexts.org this compound contains two such thiocarbonyl or potential thiocarbonyl groups, depending on the specific isomer and tautomer. The thiocarbonyl group is a key functional group in a wide range of organic molecules, including thioaldehydes, thioketones, and thioamides. libretexts.org The chemistry of thiocarbonyl compounds is distinct from their carbonyl counterparts due to the differences in electronegativity and orbital overlap between sulfur and carbon compared to oxygen and carbon.

Advanced Synthetic Methodologies for Dithiodicarbonic Acid and Its Chemical Congeners

Strategies for the Direct Synthesis of Dithiodicarbonic Acid

The direct synthesis of this compound in its free, un-derivatized form is not extensively documented in the literature. The inherent instability of the free acid means that synthetic efforts are overwhelmingly directed towards its more stable derivatives, such as salts and esters (e.g., thiuram disulfides). The primary route to the dithiodicarbonate structure involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which serves as a versatile precursor for further transformations.

Synthesis of this compound Derivatives via Oxidative Dimerization

A prevalent strategy for synthesizing derivatives of this compound, specifically tetra-alkylthiuram disulfides, is through the oxidative dimerization of dithiocarbamate salts. rsc.orgnih.gov This process involves the formation of a disulfide bond between two dithiocarbamate units, effectively creating a dimer. mdpi.com This transformation is a cornerstone in the chemistry of dithiocarbamates, finding application in various fields.

Preparation of N,N-Dialkyldithiocarbamic Acid Precursors

The foundational step for oxidative dimerization is the synthesis of N,N-dialkyldithiocarbamic acid salts. These precursors are typically prepared by reacting a secondary amine with carbon disulfide. For instance, dimethylamine (B145610) reacts with carbon disulfide to produce dimethyl dithiocarbamate. wikipedia.org A common laboratory and industrial method involves bringing an N,N-dialkylamide of an aliphatic acid into contact with carbon disulfide and a caustic alkali solution, such as sodium hydroxide (B78521). google.com This reaction is often exothermic. google.com The general approach involves the reaction of an amine, carbon disulfide, and a base, with the order of reagent addition having little influence on the final product, provided the stoichiometry is correct. nih.gov

A representative procedure involves the reaction of a diarylamine dissolved in a solvent like tetrahydrofuran (B95107) (THF), which is cooled and treated with n-butyllithium (nBuLi) to form the corresponding lithium amide. After allowing the mixture to warm, carbon disulfide is added to yield the desired diaryl-dithiocarbamate lithium salt. rsc.org

Table 1: Synthesis of Dithiocarbamate Precursors

| Amine | Base | Reagent | Solvent | Product |

|---|---|---|---|---|

| Secondary Amine | Sodium Hydroxide | Carbon Disulfide | Water | Sodium Dithiocarbamate Salt |

| Diethylamine | - | Carbon Disulfide | Water | Diethylcarbamodithioate |

Oxidative Coupling Reactions (e.g., Iodine, Chlorine, Hydrogen Peroxide Mediated)

Once the dithiocarbamate salt precursor is obtained, it is subjected to oxidation to form the thiuram disulfide. A variety of oxidizing agents can be employed to achieve this coupling reaction.

Iodine: Molecular iodine is an effective reagent for the oxidative coupling of dithiocarbamates. It can mediate the direct C-S coupling of dithiocarbamate anions generated in situ. researchgate.net The reaction between iron(III) dithiocarbamates and iodine has been studied, showing a complex mechanism that ultimately yields the tetra-alkylthiuram disulfide. rsc.org This method has been applied in a one-pot, three-component route for the direct introduction of dithiocarbamates into indoles, mediated by molecular iodine. acs.org

Chlorine: While less detailed in the provided sources, chlorine and related reagents like sodium hypochlorite (B82951) are known oxidants for thiols and their derivatives, suggesting their utility in the oxidative coupling of dithiocarbamates to disulfides.

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) serves as an oxidizing agent in the synthesis of thiuram disulfides from dithiocarbamate salts. google.com Studies have shown that dithiocarbamate salts react with H₂O₂ in a non-catalytic manner to form the corresponding disulfide and water, with a proposed sulfidyl radical intermediate. scielo.org.mxresearchgate.net The reaction can be monitored by observing the disappearance of the H₂O₂ absorption band around 240 nm and the dithiocarbamate bands, with the concurrent appearance and subsequent decay of an intermediate band, followed by the formation of the disulfide product band. scielo.org.mx

Other Oxidants: Other oxidizing agents such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) have also been successfully used. rsc.org In this method, an aqueous solution of K₃[Fe(CN)₆] is added to the dithiocarbamate salt suspended in water, resulting in the precipitation of the thiuram disulfide product. rsc.org

Table 2: Oxidizing Agents for Dimerization of Dithiocarbamates

| Oxidizing Agent | Substrate | Outcome |

|---|---|---|

| Iodine (I₂) | Dithiocarbamate Anions | S-benzyl dithiocarbamate esters researchgate.net |

| Iodine (I₂) | Iron(III) dithiocarbamates | Tetra-alkylthiuram disulfide rsc.org |

| Hydrogen Peroxide (H₂O₂) | Sodium N,N-dimethylacetamide dithiocarbamate | Tetramethylthiuram disulfide google.com |

| Hydrogen Peroxide (H₂O₂) | Dithiocarbamate Salts (e.g., MorDTC, ProDTC) | Corresponding Disulfide scielo.org.mxresearchgate.net |

Preparation of Substituted Dithiodicarbonic Acids and Their Anhydrides

Beyond simple dimerization, more complex derivatives such as substituted dithiodicarbonic acids and their anhydrides can be synthesized, offering a broader range of chemical properties and applications.

Synthesis of Mixed Carbamic/Dithiocarbamic Anhydrides

Mixed anhydrides containing both carbamic and dithiocarbamic functionalities represent a unique class of compounds. One approach to their synthesis involves the reaction of silyl (B83357) dithiocarbamates with carbamoyl (B1232498) or thiocarbamoyl chlorides, which can yield the desired mixed anhydrides quantitatively. tandfonline.com These reactions are often studied for their thermal stability, as the decomposition of these mixed anhydrides can lead to various products like ureas or thioureas. tandfonline.com

A significant application of this chemistry is in solid-phase synthesis. Polymer-bound mixed carboxylic dithiocarbamic anhydrides can be used as effective acyl transfer reagents for the synthesis of amides and peptides. researchgate.netias.ac.in The process typically starts with an aminomethyl polystyrene resin, which is treated with carbon disulfide and sodium hydroxide to create a polymer-supported sodium dithiocarbamate. researchgate.netias.ac.in Subsequent reaction with an acid chloride yields the polymer-bound mixed anhydride (B1165640). This resin can then transfer its acyl group to an amine or amino acid, with the spent resin being easily removed by filtration. researchgate.netias.ac.in

Table 3: Synthesis of Mixed Carbamic/Dithiocarbamic Anhydrides

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| Silyl Dithiocarbamates | Carbamoyl/Thiocarbamoyl Chlorides | Mixed Carbamic/Thiocarbamic Acid Anhydrides tandfonline.com |

| Trimethylsilyl (B98337) N,N-dimethylcarbamate | Dimethylthiocarbamoyl chloride | Mixed Anhydride tandfonline.com |

Derivatization from O-Substituted this compound Analogues

The derivatization from O-substituted analogues, such as xanthates (O-alkyldithiocarbonates), provides another route to modified this compound structures. While distinct, the chemistry of xanthates can inform pathways to related dithiocarbamate compounds. For example, acyl xanthates are known to behave differently from acyl dithiocarbamates in radical cyclization reactions. bham.ac.uk This suggests that the O-substituted backbone can be used as a template to build more complex molecules. The synthesis of N-Alkyl-N'-cyano-N″-4-pyridylguanidines from 4-Pyridyldithiocarbamic Acid via an N-Alkyl-N′-4-Pyridylthiourea intermediate showcases the derivatization potential starting from a dithiocarbamic acid moiety. wikipedia.org

Novel Synthetic Pathways for Thiocarbonyl and Dithiocarbamate Frameworks

The development of novel synthetic methodologies for constructing thiocarbonyl and dithiocarbamate frameworks is driven by the significant biological and industrial applications of these compounds. Modern synthetic chemistry has seen a shift towards more efficient, atom-economical, and environmentally benign processes.

Recent advancements in the synthesis of dithiocarbamates , which are analogues of this compound, have focused on multicomponent reactions (MCRs). A highly efficient, one-pot synthesis of dithiocarbamates involves the reaction of amines, carbon disulfide (CS₂), and alkyl halides under solvent-free conditions without a catalyst. organic-chemistry.org This method is noted for its high atom economy. organic-chemistry.org Another innovative approach is a three-component coupling of arynes, CS₂, and aliphatic amines, which provides a transition-metal-free and scalable route to S-aryl dithiocarbamates with good functional group compatibility. organic-chemistry.org Furthermore, copper-catalyzed three-component coupling reactions of boronic acids, amines, and carbon disulfide have been developed to produce a wide array of functionalized dithiocarbamates in very good yields. organic-chemistry.org Green chemistry principles have also been applied, utilizing deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) to promote a fast, one-pot, three-component condensation of an amine, carbon disulfide, and various electrophilic reagents, resulting in high yields and short reaction times. rsc.org

For the synthesis of thiocarbonyl compounds, Lawesson's reagent is a well-known thionating agent used to convert carbonyls into thiocarbonyls. mdpi.com An optimized synthesis using this reagent has been applied to natural chlorins to produce thiocarbonyl derivatives, which exhibit significant bathochromic shifts in their absorption and fluorescence spectra. mdpi.com Another approach involves the iron(II)-catalyzed insertion reaction of α-diazocarbonyls into S-H bonds, yielding a wide range of α-thioesters and α-thioketones. rsc.org

Biosynthetic pathways also offer novel routes to these frameworks. By combining pathways from different organisms, researchers have engineered synthetic metabolic pathways to produce new small molecules. nih.govacs.org For instance, the brassinin (B1667508) biosynthetic pathway, which produces a dithiocarbamate, has been manipulated by swapping the initial enzyme with others that accept different substrates, leading to a suite of new-to-nature methyldithiocarbamates. nih.govacs.org This approach highlights the potential of synthetic biology to create structural diversity. nih.govacs.org

The table below summarizes several novel synthetic strategies for dithiocarbamate frameworks.

Table 1: Novel Synthetic Pathways for Dithiocarbamate Frameworks| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| One-Pot Multicomponent Reaction | Amines, Carbon Disulfide, Alkyl Halides | Solvent-free, Catalyst-free | High atom economy, simple procedure. organic-chemistry.org |

| Aryne-Based Three-Component Coupling | Arynes, Carbon Disulfide, Aliphatic Amines | Transition-metal-free, Mild conditions | Scalable, good functional group compatibility. organic-chemistry.org |

| Copper-Catalyzed Coupling | Boronic Acids, Amines, Carbon Disulfide | Copper catalyst | Produces a wide range of functionalized dithiocarbamates. organic-chemistry.org |

| Green Synthesis | Amine, Carbon Disulfide, Electrophiles | Deep Eutectic Solvent (DES) or Polyethylene Glycol (PEG) | Environmentally friendly, recyclable solvents, high yields. rsc.org |

| Biosynthesis | Amino Acid Precursors | Engineered Enzymatic Pathways (e.g., CYP79 enzymes) | Produces new-to-nature dithiocarbamates, leverages metabolic diversity. nih.govacs.org |

Scalable Synthesis Protocols for Research and Industrial Applications

The transition from laboratory-scale synthesis to research and industrial applications requires the development of scalable, efficient, and often greener protocols. For derivatives of this compound, such as xanthates and dithiocarbamates, scalability is crucial for their use in fields like mineral processing and materials science. nii.ac.jpscirp.org

Xanthates (salts of O-alkyldithiocarbonic acid) are synthesized industrially for applications in mineral flotation. nii.ac.jpscirp.org A common industrial method is the discontinuous synthesis of potassium ethyl xanthate (KEX), where carbon disulfide is slowly added to a basic solution of ethyl alcohol. scirp.org This method is capable of producing high-quality xanthates with purities exceeding 90%. scirp.org The solubility and decomposition properties of metal xanthates can be controlled by modifying the alkyl chain, making them suitable precursors for generating metal sulfide (B99878) nanoparticles for various applications. nii.ac.jp

For polydisulfides, which are dynamic covalent polymers, a scalable and greener synthesis has been developed from lipoic acid. An optimized Fischer esterification for ethyl lipoate was achieved on a 100-gram scale with over 80% yield. chemrxiv.org Subsequently, a cationic ring-opening polymerization (CROP) using a non-hazardous organic acid catalyst, diphenyl phosphate, yielded ultra-high-molecular-weight poly(ethyl lipoate) on a 50-gram scale under ambient atmospheric conditions. chemrxiv.org This process also includes a mild depolymerization strategy to regenerate the monomer, establishing a closed-loop polymer platform. chemrxiv.org

In the realm of pharmaceuticals, scalable synthesis is paramount. A novel, practical, and scalable synthesis of ODDA-PTX (1,18-Octadecanedioic acid-Paclitaxel) was developed, avoiding chromatographic purifications that often hinder large-scale production. researchgate.net The strategy relies on the mono-allyl protection of the diacid and subsequent Pd-catalyzed deprotection after coupling with paclitaxel, achieving a 95% yield and high purity suitable for industrial production. researchgate.net

Similarly, methods for synthesizing oxazoles directly from carboxylic acids have been scaled to the gram level, demonstrating their utility in producing FDA-approved prodrugs and for the late-stage functionalization of bioactive molecules. nih.gov The synthesis of dithiocarbamates through a three-component coupling of arynes, CS₂, and aliphatic amines has also been shown to be scalable. organic-chemistry.org

The table below highlights key features of selected scalable synthesis protocols.

Table 2: Scalable Synthesis Protocols| Product | Scale | Method | Key Features | Application |

|---|---|---|---|---|

| Potassium Ethyl Xanthate (KEX) | Industrial | Discontinuous addition of CS₂ to alcoholic KOH | High purity (>90%), well-established industrial process. scirp.org | Mineral Flotation. scirp.org |

| Poly(ethyl lipoate) | 50-gram | Cationic Ring-Opening Polymerization (CROP) | Uses non-hazardous catalyst, proceeds under ambient conditions, monomer is recyclable. chemrxiv.org | Dynamic Covalent Polymers. chemrxiv.org |

| ODDA-Paclitaxel | Multi-gram | Mono-allyl protection and Pd-catalyzed deprotection | Avoids chromatography, high yield (95%), high purity (95-97%). researchgate.net | Pharmaceuticals. researchgate.net |

| S-Aryl Dithiocarbamates | Scalable | Three-component coupling of arynes, CS₂, and amines | Transition-metal-free, mild conditions. organic-chemistry.org | Biologically important molecules. organic-chemistry.org |

Spectroscopic Analysis and Structural Elucidation of Dithiodicarbonic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including dithiodicarbonic acid systems. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical structure, connectivity, and stereochemistry of a molecule. wikipedia.org

Proton (¹H) NMR Characterization

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the chemical shifts of protons are influenced by the proximity of electronegative atoms like oxygen and sulfur, as well as the presence of pi electrons in carbonyl groups. youtube.com

A protocol for determining pH in D₂O solutions using ¹H NMR has been developed by assessing the pH-dependency of various compounds, including acetic acid and formic acid, which can serve as models for understanding the behavior of acidic protons in this compound systems under varying pH conditions. nih.gov

Table 1: Predicted ¹H NMR Data for this compound Derivatives

| Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Disappears with D₂O exchange. libretexts.org |

| Protons α to Carbonyl | 2.0 - 3.0 | Varies | Influenced by adjacent electronegative atoms. libretexts.org |

| Protons on Alkyl Esters | 3.5 - 4.5 (O-CH₂) | Triplet/Quartet | Dependent on neighboring protons. |

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. youtube.com

For carboxylic acids, the carbonyl carbon (C=O) is significantly deshielded and typically appears in the 160-180 ppm range. libretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones. libretexts.org In a study on carbonic acid, the chemical shift for the H₂CO₃ species was determined to be around 160.33 ppm. nih.gov Given the structural similarities, the carbonyl carbons in this compound would be expected in a comparable region. The carbon atoms single-bonded to sulfur would exhibit shifts influenced by the electronegativity of sulfur.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Related Structures

| Carbon Environment | Chemical Shift Range (ppm) |

|---|---|

| Carboxylic Acid (RCOOH) | 165 - 190 oregonstate.edu |

| Aldehyde, Ketone (RC(=O)-H) | >200 oregonstate.edu |

| Alkene (=C-H) | 120 - 160 oregonstate.edu |

| Alkyne (C≡C-H) | 70 - 110 oregonstate.edu |

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, ADEQUATE)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is useful for establishing the connectivity of proton spin systems. libretexts.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, showing correlations between a proton and all other protons within the same coupled network. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. libretexts.org It is invaluable for assigning carbon signals based on their attached protons. hmdb.cacontaminantdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. youtube.com

ADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While less common, ADEQUATE can be used to establish carbon-carbon connectivity directly.

Stereochemical Elucidation via NMR

NMR spectroscopy is a primary tool, second only to X-ray crystallography, for determining the stereochemistry of a molecule. oup.com Coupling constants (J-values) between protons can provide information about their dihedral angles, which in turn helps to determine the relative configuration and conformation of stereocenters. For example, in cyclic systems, the magnitude of the coupling constant between vicinal protons can distinguish between cis and trans isomers. oup.com Although this compound itself is achiral, its derivatives can contain stereocenters, and NMR would be essential for their stereochemical assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.comnih.gov

IR spectroscopy is particularly useful for identifying characteristic bond vibrations. For carboxylic acids, two prominent absorptions are the O-H stretch and the C=O stretch. libretexts.org The O-H stretching vibration in hydrogen-bonded dimers is very broad and strong, typically appearing in the range of 2500–3300 cm⁻¹. libretexts.orgshout.education The carbonyl (C=O) stretching frequency for a dimer is found around 1710 cm⁻¹. libretexts.org In this compound, the presence of C=S bonds would also give rise to characteristic absorptions, although these are generally weaker than C=O stretches.

Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to probe the S-S and C-S bonds. Studies on similar molecules like formic acid and its deuterated isotopologs have utilized Raman spectroscopy to extend the vibrational database and assign various vibrational bands. nih.govuni-goettingen.de

Table 3: Characteristic IR Absorption Frequencies for Related Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity/Shape |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad libretexts.orgshout.education |

| C-H (sp³) | ~2850 - 3000 | Medium to Strong, Sharp |

| C=O (Carboxylic Acid Dimer) | ~1710 | Strong, Sharp libretexts.org |

| C-O | 1210 - 1320 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry would be crucial for confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of dicarboxylic acids has been studied, revealing characteristic losses. nih.govnih.gov For example, a common fragmentation pathway for carboxylic acids is the loss of a carboxyl group as CO₂. nih.gov In the case of this compound, one would expect to see fragmentation patterns corresponding to the loss of CO₂, SH, and other fragments resulting from the cleavage of C-S and S-S bonds.

Collision-induced dissociation (CID) is a technique used in tandem mass spectrometry (MS/MS) to induce fragmentation of a selected precursor ion. nih.gov This allows for a more detailed analysis of the molecular structure. The fragmentation of derivatized dicarboxylic acids, such as their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, has been investigated using GC-MS and GC-MS/MS, providing insights into the positions of decarboxylation. nih.govnih.gov Similar derivatization and fragmentation studies could be applied to this compound to elucidate its structure.

Table 4: Potential Mass Spectral Fragments for this compound (H₂S₂C₂O₄)

| Ion | m/z (Monoisotopic) | Possible Identity |

|---|---|---|

| [M]⁺ | 153.94 | Molecular Ion |

| [M-OH]⁺ | 136.93 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 108.95 | Loss of carboxyl group |

| [M-SH]⁺ | 120.96 | Loss of sulfhydryl radical |

| [M-CO₂]⁺ | 109.95 | Loss of carbon dioxide |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular masses of compounds, enabling the deduction of their elemental composition with high accuracy. In the analysis of this compound derivatives, HRMS provides unambiguous identification by measuring the mass-to-charge ratio (m/z) to several decimal places.

For instance, in the analysis of reagents used in mining, electrospray ionization mass spectrometry (ESI-MS) has been used to identify specific xanthate compounds. The negative-ion spectra for sodium ethyl xanthate and sodium isopropyl xanthate show primary ions at m/z 121 and 135, respectively, corresponding to the active xanthate anions. unl.edu The high accuracy of HRMS, often coupled with techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, is instrumental in distinguishing between compounds with the same nominal mass and in the structural elucidation of complex molecules, such as polymers with xanthate end-groups. nih.gov

Table 1: HRMS Data for Common Xanthate Anions

| Compound Name | Molecular Formula | Calculated m/z ([M-H]⁻) | Observed m/z |

|---|---|---|---|

| Ethyl Xanthate | C₃H₅OS₂⁻ | 121.9865 | 121 unl.edu |

| Isopropyl Xanthate | C₄H₇OS₂⁻ | 135.0022 | 135 unl.edu |

| n-Butyl Xanthate | C₅H₉OS₂⁻ | 149.0178 | - |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of ions observed in HRMS. In this technique, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are analyzed. This provides a fragmentation pattern that acts as a structural fingerprint for the molecule.

For various xanthic acids, analysis by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in negative electrospray ionization (ESI⁻) mode reveals characteristic fragmentation. nih.gov The primary ions formed are the deprotonated molecules [M-H]⁻. nih.gov The subsequent fragmentation pathways upon collisional activation are highly dependent on the structure of the alkyl (R) group in the O-alkyl dithiocarbonate structure (ROCS₂H). nih.gov This allows for the differentiation of isomers, such as n-butyl and isobutyl xanthates, which may be challenging with MS alone. nih.gov Advanced techniques like Electron Capture Dissociation (ECD) can provide even more detailed structural information, including complete end-group characterization and backbone fragmentation for polymers containing xanthate moieties. nih.gov

Table 2: MS/MS Fragmentation Data for Selected Xanthic Acids

| Precursor Ion (Name) | Precursor m/z [M-H]⁻ | Major Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| Ethyl Xanthate | 121 | Varies with alkyl group | Loss of the alkyl group, cleavage of C-S and C-O bonds nih.gov |

| Isopropyl Xanthate | 135 | Varies with alkyl group | Loss of the alkyl group, cleavage of C-S and C-O bonds nih.gov |

| n-Butyl Xanthate | 149 | Varies with alkyl group | Loss of the alkyl group, cleavage of C-S and C-O bonds nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for detecting and quantifying this compound derivatives, as the thiocarbonate group possesses characteristic electronic transitions. The absorption of UV or visible light excites electrons to higher energy levels, and the wavelength of maximum absorbance (λmax) is related to the electronic structure of the molecule.

The UV-Vis spectra of ethyl xanthate and its oxidation products have been characterized. acs.org Chemical modifications to the thiocarbonyl group (C=S) result in distinct shifts in the absorption bands, allowing for the differentiation of these species. For example, changes in the electronic environment of the chromophore due to oxidation or complexation will alter the energy of the n→π* and π→π* transitions, which are typically responsible for the UV absorption in these compounds. This technique is frequently used as a detection method in chromatographic separations. acs.org

Table 3: UV-Visible Spectroscopic Data for Ethyl Xanthate and Related Species

| Compound | Key Chromophore | λmax (nm) | Spectroscopic Feature |

|---|---|---|---|

| Ethyl Xanthate | ROCS₂⁻ | ~301 | Strong absorption band characteristic of the xanthate anion acs.org |

Integrated Spectroscopic Approaches for Complex this compound Derivatives

In the analysis of complex mixtures, such as those found in mineral flotation systems or environmental samples, a single spectroscopic technique is often insufficient. Integrated approaches, which couple separation techniques with spectroscopic detectors, are necessary for reliable identification and quantification. researchgate.net

A common and powerful approach is the use of High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (HPLC-UV). acs.org An ion interaction chromatographic separation method has been specifically developed for the analysis of ethyl xanthate and its oxidative decomposition products. acs.org This method allows for the physical separation of the parent compound from its various degradation products and other interfering anions before detection. acs.org The separated compounds are then identified and quantified based on their retention time and their characteristic UV absorbance. acs.org For even greater certainty, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), providing mass information that confirms the identity of the compounds eluting from the chromatography column. nih.govresearchgate.net This combination of chromatography and multiple spectroscopic detectors provides a comprehensive and robust analytical workflow for complex this compound systems. acs.orgresearchgate.net

Investigation of Reaction Mechanisms and Chemical Reactivity of Dithiodicarbonic Acid Compounds

Acid-Catalyzed Decomposition Mechanisms of Dithiocarbamates and Related Acids

The acid-catalyzed decomposition of dithiocarbamates, which are derivatives of dithiodicarbonic acid, is a critical area of study due to their use as fungicides and their environmental fate. acs.orgmdpi.com The decomposition mechanism is highly dependent on the pH of the environment and the nature of the substituents on the dithiocarbamate (B8719985). acs.orgmdpi.com

In acidic conditions, dithiocarbamates readily decompose to form carbon disulfide (CS₂) and the corresponding amine. mdpi.com This reaction is a key analytical method for detecting dithiocarbamates in various matrices, including food samples. mdpi.com The decomposition process can proceed through different pathways depending on the basicity of the parent amine. acs.org

Studies on various dithiocarbamates have revealed two primary mechanisms for acid cleavage:

Concerted Intramolecular Proton Transfer: This pathway involves a simultaneous transfer of a proton from the sulfur to the nitrogen atom and the breaking of the C-N bond. acs.org

Zwitterionic Intermediate: In this mechanism, the decomposition proceeds through the formation of a zwitterionic intermediate. acs.orgacs.org

The pH-rate profiles of the decomposition of substituted methyldithiocarbamates show a bell-shaped curve, indicating a change in the rate-determining step with pH. acs.org For dithiocarbamates derived from strongly basic amines, the decomposition is proposed to occur via a zwitterion formed through an intramolecular water-catalyzed S-to-N proton transfer. nih.gov

In the case of ethylenebis(dithiocarbamate) (B1227036) (EbisDTC) and glycinedithiocarboxylate (glyDTC), the decomposition is intramolecularly general acid-catalyzed by a neighboring acidic group. acs.org The decomposition of the dithiocarbamic conjugate acid of the EbisDTC anion involves a rapid N-protonation followed by a slower cleavage of the C-N bond. acs.orgnih.gov Theoretical studies on N-methyl- (MeDTC) and N-phenyldithiocarbamic acid (PhDTC) suggest that for MeDTC, the decomposition involves a water-assisted proton transfer to form a zwitterionic intermediate, followed by a rapid C-N bond breaking. nih.gov In contrast, for PhDTC, the C-N bond breaking is concerted with the proton transfer. nih.gov

The table below summarizes key kinetic data for the acid-catalyzed decomposition of selected dithiocarbamates.

| Compound | Decomposition Mechanism | Rate Constant (k) | Effective Molarity (M) |

| Ethylenebis(dithiocarbamate) (EbisDTC) | Intramolecular general acid catalysis by the dithiocarbamic group. acs.org | (8.2 ± 2.8) x 10⁶ s⁻¹ for intramolecular general acid catalysis. acs.orgnih.gov | 14.3 ± 4.9. acs.org |

| Glycinedithiocarboxylate (glyDTC) | Intramolecular general acid catalysis by the carboxylic group. acs.org | 12.6 M⁻¹ s⁻¹ for intermolecular N-protonation; (7.1 ± 4.2) x 10³ s⁻¹ for intramolecular N-protonation. nih.gov | (5.6 ± 3.3) x 10². nih.gov |

Hydrolysis Pathways and Kinetics of this compound Derivatives

The hydrolysis of this compound derivatives, such as dithiocarbamates, is a significant degradation pathway in aqueous environments. mdpi.com The rate and mechanism of hydrolysis are influenced by factors like pH, temperature, and the structure of the derivative. mdpi.com

Alkyl dithiocarbamates are generally stable in alkaline conditions but undergo acid-catalyzed hydrolysis as a primary degradation route. mdpi.com The half-life of these compounds can vary significantly, from hours to days, depending on environmental conditions. mdpi.com Ethylenebisdithiocarbamates (EBDCs) are particularly susceptible to both acid-catalyzed hydrolysis and oxidation. mdpi.com

The hydrolysis of esters, which share some mechanistic similarities with the hydrolysis of dithiocarbamate derivatives, can proceed through both acid-catalyzed and base-catalyzed pathways. youtube.com

Acid-Catalyzed Hydrolysis: This process typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. youtube.com

In the context of related heterocyclic compounds like N-acyloxymethylazetidin-2-ones, hydrolysis can occur at the ester function through pH-independent, acid-catalyzed, and base-catalyzed pathways. nih.gov The acid-catalyzed pathway involves a pre-equilibrium protonation followed by rate-limiting C-O bond fission. nih.gov The base-catalyzed hydrolysis proceeds via a rate-limiting attack of hydroxide at the ester carbonyl carbon. nih.gov

The kinetics of hydrolysis are often studied by monitoring the disappearance of the parent compound or the formation of degradation products over time under controlled pH and temperature conditions. acs.orgacs.org

Oxidative and Reductive Transformation Pathways

This compound derivatives can undergo both oxidative and reductive transformations, which are important in their biological activity and environmental degradation.

Oxidative Transformations: Ethylenebisdithiocarbamates (EBDCs) are known to be susceptible to oxidation, in addition to hydrolysis. mdpi.com The oxidative degradation of dithiocarbamates can lead to the formation of various metabolites, including ethylene (B1197577) thiourea (B124793) (ETU), propylene (B89431) thiourea (PTU), and thiourea (TU). mdpi.com These transformations often involve the splitting off of carbon disulfide and hydrogen sulfide (B99878). mdpi.com

Reductive Transformations: While less commonly discussed in the provided context, reductive pathways can also play a role in the transformation of this compound derivatives. These reactions would involve the gain of electrons, potentially leading to the cleavage of disulfide bonds or other reductions within the molecule.

Reaction with Electrophiles and Nucleophiles

The chemical reactivity of this compound and its derivatives is characterized by their interactions with electrophiles and nucleophiles.

Nucleophilic Character: this compound and its anions are nucleophilic due to the presence of lone pairs of electrons on the sulfur and nitrogen atoms. A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com They can react with electrophiles, which are electron-deficient species. masterorganicchemistry.com The dithiocarbamate anion, for instance, is a potent nucleophile.

Electrophilic Character: The carbon atom of the thiocarbonyl group (C=S) in this compound derivatives is electrophilic. This is due to the polarization of the C=S bond, which places a partial positive charge on the carbon atom. libretexts.org This electrophilic center can be attacked by nucleophiles. libretexts.org

The reaction between a nucleophile and an electrophile is a fundamental concept in organic chemistry. masterorganicchemistry.com In the context of this compound derivatives, a nucleophile can attack the electrophilic carbonyl carbon. If the substrate has a good leaving group, a nucleophilic substitution reaction can occur. libretexts.org The reaction of carboxylic acid derivatives with electrophiles often involves an initial activation of the carbonyl group. saskoer.ca

Role of Torsional Effects and Delocalization in Reactivity

Torsional effects and electron delocalization play a crucial role in the reactivity of this compound derivatives.

Theoretical and Computational Studies on Dithiodicarbonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dithiodicarbonic acid systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometries (bond lengths and angles) and thermodynamic properties of molecules. In DFT, the energy of a system is determined from its electron density. mdpi.comresearchgate.net

For this compound systems, DFT calculations are employed to find the lowest energy conformations. mdpi.com The geometry optimization process systematically alters the molecular structure to find a stationary point on the potential energy surface, which is confirmed as a true minimum by ensuring all calculated vibrational frequencies are real (i.e., no imaginary frequencies). nih.gov

Various functionals, which are approximations for the exchange-correlation energy, are used in these calculations. Common choices include the hybrid functional B3LYP and range-separated functionals like CAM-B3LYP, often paired with Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ) to describe the atomic orbitals. mdpi.comrsc.orgmdpi.com For instance, the geometry of various metal-xanthate complexes and their reaction intermediates has been successfully optimized using functionals like B3LYP and M06-2X. bibliotekanauki.pl

Table 1: Common DFT Functionals and Basis Sets in Dithiodicarbonic System Studies

| Functional | Type | Basis Set Example | Typical Application |

|---|---|---|---|

| B3LYP | Hybrid-GGA | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies nih.govbibliotekanauki.pl |

| M06-2X | Hybrid meta-GGA | TZVP | Reaction Energetics, Non-covalent Interactions nih.gov |

| CAM-B3LYP | Range-separated Hybrid | 6-311+G(d,p) | pKa Prediction, Electronic Excitations mdpi.com |

| PBE0 | Hybrid-GGA | def2-QZVP | Reaction Barriers, Electronic Structure nih.gov |

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield vibrational frequencies and their corresponding intensities. Comparing calculated spectra with experimental data helps in the definitive assignment of vibrational modes. researchgate.netresearchgate.net For xanthates, DFT calculations have been used to assign the characteristic stretching frequencies of the C-O-C linkage (around 1110-1200 cm⁻¹) and the C=S group (around 1020-1070 cm⁻¹). researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is typically employed with DFT. rsc.orgresearchgate.net The GIAO/DFT method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). nih.gov This has been successfully applied to various organic molecules and provides a reliable way to distinguish between isomers or predict the spectra of unknown compounds. rsc.orgresearchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, are investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comnih.govyoutube.com TD-DFT calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of a molecule. mdpi.comyoutube.com For metal-xanthate complexes, TD-DFT has been used to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions within the ligand or charge-transfer transitions involving the metal center. researchgate.net

Table 2: Computationally Predicted IR Vibrational Frequencies for Ethyl Xanthate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-O-C Stretching | ~1150 | 1140-1180 researchgate.net |

| C=S Stretching | ~1040 | ~1050 researchgate.net |

| C-S Stretching | ~640 | ~660 researchgate.net |

| O-C-S Bending | ~585 | ~580 researchgate.net |

The distribution of electrons in a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.comnih.govyoutube.com

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govirjweb.com For xanthates, HOMO density is typically localized on the sulfur atoms, indicating these are the primary sites for electron donation (nucleophilic attack), which is crucial for their role as flotation agents that bind to metal surfaces. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. bibliotekanauki.plyoutube.comrsc.orgresearchgate.net This method allows for the quantification of stabilizing interactions, such as hyperconjugation, which involves the donation of electron density from a filled bonding or lone-pair orbital to an empty antibonding orbital. rsc.org This analysis provides deep insights into bonding, charge delocalization, and the origins of conformational preferences. bibliotekanauki.plresearchgate.net

Prediction and Analysis of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in solution. Computational methods can predict pKa values, which is especially useful for unstable species like xanthic acids. nih.govnih.govkyushu-u.ac.jp

The most common computational approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution (HA ⇌ H⁺ + A⁻). nih.govkyushu-u.ac.jp The pKa is then derived from this ΔG value. Several theoretical schemes are used:

Direct Approach: This method calculates the free energies of the acid (HA) and its conjugate base (A⁻) directly in a solvated environment, typically using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). mdpi.comnih.gov The geometry of the molecules is optimized in the presence of the solvent model. nih.gov

Thermodynamic Cycle: A more rigorous approach uses a thermodynamic cycle that relates the solution-phase acidity to gas-phase energetics. This requires calculating the gas-phase deprotonation energy and the solvation free energies for all species involved (HA, A⁻, and H⁺). kyushu-u.ac.jp

For accurate predictions, it is often necessary to include a few explicit solvent molecules (e.g., water) around the acidic proton in the quantum mechanical calculation, in addition to the continuum solvent model. mdpi.comnih.gov The choice of DFT functional and basis set is also critical, with range-separated functionals like CAM-B3LYP often providing reliable results for pKa calculations. mdpi.comnih.gov While specific high-accuracy pKa calculations for this compound are not widely published, these established methodologies provide a robust framework for its prediction.

Computational Studies of Reaction Mechanisms and Transition States

Understanding how a chemical reaction occurs requires mapping the entire reaction pathway, including intermediates and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products.

Computational chemistry is exceptionally well-suited for studying reaction mechanisms. For this compound systems, the most studied reaction is the thermal decomposition of xanthate esters, known as the Chugaev reaction. This is an intramolecular elimination (Ei) reaction that produces an alkene, carbonyl sulfide (B99878), and a thiol. nih.gov

Theoretical studies have used methods like Møller-Plesset perturbation theory (MP2) and DFT to characterize the mechanism in detail. nih.govresearchgate.net These studies have confirmed that the reaction proceeds through a concerted, cyclic six-membered transition state where the thione sulfur atom abstracts a β-hydrogen from the alkyl group. nih.gov Calculations have successfully located the geometries of these transition states and confirmed them by identifying the single imaginary vibrational frequency corresponding to the reaction coordinate. nih.gov

Once the reactants, products, and all transition states and intermediates have been located, a reaction energy profile can be constructed. This profile plots the relative Gibbs free energy of the system as it progresses along the reaction coordinate.

The height of the energy barrier from the reactant to the transition state is the activation energy (or more accurately, the Gibbs free energy of activation, ΔG‡). This value is crucial as it determines the rate of the reaction. Computational studies on the Chugaev reaction have calculated these kinetic barriers for various xanthate derivatives. nih.gov For example, calculations at the MP2/6-31G(d) level have been used to compare different possible reaction pathways, such as one-step versus two-step mechanisms, and to explain the observed regioselectivity of the elimination. nih.govresearchgate.net These studies consistently show that the two-step mechanism involving a cyclic transition state has a significantly lower activation energy than a hypothetical one-step process. nih.gov

Table 3: Calculated Activation Parameters for the Thermal Decomposition of Xanthates (Chugaev Reaction)

| Xanthate Derivative | Computational Method | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|---|

| O-Ethyl S-methyl dithiocarbonate | MP2/6-31G(d) | 47.2 | ~42.7 |

| O-Isopropyl S-methyl dithiocarbonate | MP2/6-31G(d) | 42.9 | ~38.3 |

| S-Ethyl O-methyl dithiocarbonate | MP2/6-31G(d) | 45.3 | N/A |

| S-Isopropyl O-methyl dithiocarbonate | MP2/6-31G(d) | 42.9 | ~43.7 |

Note: Data adapted from theoretical studies. nih.gov Absolute values can vary with the level of theory, but trends are generally well-reproduced.

These computational energy profiles provide a quantitative understanding of the reaction kinetics and thermodynamics that is often difficult to obtain through experimental means alone. nih.gov

Proton Transfer Mechanisms

Theoretical and computational studies have provided significant insights into the proton transfer mechanisms in systems related to this compound, particularly focusing on the decomposition of dithiocarbamates, which share the dithiocarbamate (B8719985) functional group. The acid decomposition of dithiocarbamates is a critical reaction that involves intricate proton transfer steps.

Studies on compounds like ethylenebis(dithiocarbamate) (B1227036) (EbisDTC) and glycinedithiocarboxylate (glyDTC) have revealed that their decomposition in acidic aqueous solutions proceeds through the formation of a dithiocarbamate anion and a zwitterionic intermediate. nih.gov The mechanism is influenced by the pKa of the parent amine. nih.gov For instance, the decomposition of the dithiocarbamic conjugate acid of the EbisDTC anion involves a rapid N-protonation followed by a slower cleavage of the C-N bond. nih.gov In contrast, the intermolecular N-protonation for the carboxylic conjugate acid of the glyDTC anion is a slower process than the C-N bond breakdown. nih.gov

A key feature of these reactions is the role of intramolecular general acid catalysis. In the case of the glyDTC anion's carboxylic conjugate acid, an intramolecular general acid-catalyzed mechanism is observed. nih.gov The efficiency of this proton transfer is influenced by the difference between the pKb of the proton acceptor and the pKa of the donor. nih.gov A thermodynamically favorable change in hydrogen bonding from the reactant to the product enhances the efficiency of the proton transfer. nih.gov

For aryldithiocarbamates, the acid decomposition is significantly faster than that of alkyldithiocarbamates with similar parent amine pKa values. researchgate.net This rate acceleration is attributed to a decrease in the enthalpy of activation. researchgate.net Proton inventory studies suggest a multiproton transition state, consistent with a proton transfer from sulfur to nitrogen mediated by a water molecule. researchgate.net The mechanism can be viewed as a concerted, asynchronous process where N-protonation is more advanced than the C-N bond cleavage. researchgate.net The kinetic barrier to this process is comparable to the torsional barrier of thioamides, indicating that the rotation of the C-N bond, which reduces resonance and increases the basicity of the nitrogen, is a crucial driving force for the thermodynamically favorable proton transfer. researchgate.net

The table below summarizes key kinetic parameters for the acid-catalyzed decomposition of selected dithiocarbamate derivatives, illustrating the differences in their proton transfer mechanisms.

| Compound | Decomposition Feature | Rate Constant | Effective Molarity (M) | Reference |

| glyDTC anion (carboxylic conjugate acid) | Intermolecular N-protonation | 12.6 M⁻¹s⁻¹ | - | nih.gov |

| Intramolecular general acid-catalyzed N-protonation | (7.1 ± 4.2) x 10³ s⁻¹ | (5.6 ± 3.3) x 10² | nih.gov | |

| EbisDTC anion (dithiocarbamic conjugate acid) | Intramolecular general acid catalysis | (8.2 ± 2.8) x 10⁶ s⁻¹ | (14.3 ± 4.9) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscape and intermolecular interactions of molecules like this compound and its derivatives. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding their properties and reactivity.

Ab initio molecular dynamics (AIMD) has been particularly useful in studying the conformers of related dicarboxylic acids in both the gas and condensed phases. nih.gov While methods like density functional theory (DFT) energy minimization can identify stable conformers, they may not fully capture the conformational landscape, especially in the condensed phase where intermolecular interactions play a crucial role. nih.gov AIMD simulations have shown that complex intermolecular interactions can stabilize conformers that are not predicted to be thermally accessible by direct energy minimization alone. nih.gov

The nature and strength of intermolecular interactions significantly influence the conformational preferences of dicarboxylic acids. Hydrogen bonding is a predominant interaction, and its role can be elucidated through MD simulations. nih.govnih.gov For instance, in systems containing dicarboxylic acids and other molecules, hydrogen bonding can lead to deviations from ideal behavior, as observed in the eutectic melting points of mixtures. nih.govnih.gov Infrared spectroscopy, often coupled with computational analysis, can provide evidence for the formation of these intermolecular interactions, such as the partial ionization of counterions due to proton transfer. nih.govnih.gov

The conformational flexibility of the carbon backbone in dicarboxylic acids also affects molecular recognition and crystallization behavior. nih.govresearchgate.net MD simulations can explore how the length and flexibility of the alkyl chain influence the conformational space available to the molecule and its interactions with neighboring molecules. nih.gov This understanding is critical for predicting and controlling the solid-state properties of these compounds.

The table below presents a qualitative summary of the types of intermolecular interactions and conformational effects that can be studied using molecular dynamics simulations for this compound systems.

| Studied Property | Simulation Method | Key Findings | Reference |

| Conformational Landscape | Ab Initio Molecular Dynamics (AIMD) | AIMD is necessary to account for complex intermolecular interactions that stabilize additional conformers not predicted by static energy minimization. nih.gov | nih.gov |

| Intermolecular Hydrogen Bonding | Classical Molecular Dynamics | Hydrogen bonding between reacting components can cause deviations from ideal eutectic temperatures. nih.govnih.gov | nih.govnih.gov |

| Conformational Flexibility | Classical Molecular Dynamics | The length and flexibility of the carbon backbone affect molecular recognition and crystallization behavior. nih.govresearchgate.net | nih.govresearchgate.net |

| Phase Behavior | Ab Initio Molecular Dynamics (AIMD) | The density of the environment and the probability of forming external hydrogen bonds are directly correlated, affecting the conformational distribution. nih.gov | nih.gov |

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational design and virtual screening are indispensable tools in modern drug discovery and materials science for identifying novel compounds with desired properties. mdpi.com These approaches can be applied to the design of new this compound derivatives with specific biological activities or material characteristics.

Ligand-based pharmacophore modeling is a prominent technique used in virtual screening. nih.gov This method involves creating a 3D model (a pharmacophore) that encapsulates the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This pharmacophore model is then used as a 3D query to screen large chemical databases for molecules that match these features. nih.gov

Structure-based virtual screening is another powerful approach, particularly when the 3D structure of the target protein is known. nih.gov This method involves docking candidate molecules into the active site of the target and scoring their binding affinity. nih.gov This allows for the identification of potential inhibitors or binders from vast compound libraries. nih.gov

For the design of novel this compound derivatives, these computational techniques can be employed to explore vast chemical spaces and prioritize compounds for synthesis and experimental testing. For instance, if the goal is to develop inhibitors for a particular enzyme, a pharmacophore model can be generated based on known inhibitors, or a structure-based virtual screening campaign can be conducted against the enzyme's binding site. nih.govnih.gov

The process typically involves several steps:

Target Identification and Preparation: Defining the biological target and preparing its 3D structure for docking. nih.gov

Database Preparation: Assembling and preparing a library of compounds to be screened. nih.gov

Virtual Screening: Using either ligand-based or structure-based methods to filter the database and identify potential hits. nih.govnih.gov

Hit Selection and Refinement: Analyzing the top-ranked compounds and potentially performing further computational analysis, such as molecular dynamics simulations, to assess their stability and binding modes. researchgate.net

The table below outlines the general workflow and key considerations for the computational design and virtual screening of novel this compound derivatives.

| Stage | Description | Key Techniques | Reference |

| Pharmacophore Modeling | Generation of a 3D model representing the essential features for biological activity. | HypoGen algorithm, selection of features like H-bond donors/acceptors, aromatic rings, and hydrophobic groups. | nih.gov |

| Virtual Screening | Searching large chemical databases for molecules that fit the pharmacophore model or dock well into a target's active site. | Ligand-based screening, structure-based docking, use of databases like NCI and Maybridge. | nih.govnih.gov |

| Hit Identification and Prioritization | Ranking the screened compounds based on scoring functions and selecting the most promising candidates for further investigation. | Scoring functions (e.g., binding energy), visual inspection of binding modes. | researchgate.netmdpi.com |

| Post-Screening Analysis | Further computational evaluation of the selected hits to predict their behavior and properties. | Molecular dynamics simulations to study complex stability and interactions. | researchgate.net |

Applications of Dithiodicarbonic Acid Derivatives in Advanced Materials Chemistry

Role in Corrosion Protection Pigments and Coatings

Dithiodicarbonic acid derivatives and their analogs are utilized in the formulation of advanced coatings and pigments designed to protect metallic substrates from corrosion. Their efficacy stems from their ability to interact with metal surfaces and interfere with the electrochemical processes that drive corrosion.

While the specific synthesis of high molecular weight "poly(dithiodicarbonic acids)" for use as valence stabilizers in coatings is not extensively documented in mainstream literature, the underlying principle involves creating polymeric structures with repeating dithiodicarbonate units. The synthesis of such polymers can be theoretically approached through the polycondensation of appropriate monomers. For instance, long-chain aliphatic dicarboxylic acids are used to synthesize various polymers like polyesters and polyamides, and a similar principle could be applied to dicarboxylic acids containing sulfur. researchgate.net

In practice, coating formulations often incorporate hybrid organic-inorganic pigments and polymers. For example, zinc salts of thio-organic compounds, including derivatives of dithio-carbonic acid, are key components in corrosion-inhibiting micro-composite pigments dispersed within a polymer matrix. scispace.com These pigments are designed to have controlled solubility, allowing for the gradual release of inhibitive ions. The synthesis of functional polymer coatings often involves creating resins, such as polyamides or epoxidized alkyds, which can then be loaded with these inhibitive pigments. researchgate.nettue.nl The development of bio-based resins, for instance from cardanol (B1251761) or vegetable oils, represents a greener approach to synthesizing the polymer matrix for these advanced anti-corrosion coatings. researchgate.net

The primary mechanism by which this compound derivatives and related sulfur-containing organic compounds inhibit corrosion is through adsorption onto the metal surface. nih.govresearchcommons.org This forms a protective barrier that isolates the metal from the corrosive environment. researchcommons.orgyoutube.com The process can involve several types of interactions:

Chemisorption: The sulfur atoms in the dithio- group have lone pairs of electrons that can form coordinate bonds with the empty d-orbitals of transition metals like iron, leading to strong chemical adsorption. researchcommons.orgresearchgate.net This interaction creates a stable, passivating film on the surface. nih.gov

Physisorption: Electrostatic attraction can occur between the inhibitor molecules and the charged metal surface. researchcommons.org

Film Formation: The adsorbed inhibitor molecules form a dense, often hydrophobic, film that acts as a physical barrier, preventing corrosive species like water and oxygen from reaching the metal surface. researchgate.net

These inhibitors can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchcommons.org The effectiveness of these organic inhibitors is influenced by their molecular structure, the presence of heteroatoms (like S, N, O), and their ability to form stable complexes with the metal ions. researchgate.netnih.gov

Applications in Polymer and Rubber Chemistry (e.g., Vulcanization Accelerators)

In polymer and rubber chemistry, derivatives of sulfur-containing carbonic acids are crucial, particularly as accelerators in the vulcanization process. Vulcanization is a chemical process that enhances the physical properties of natural and synthetic rubbers, making them more durable and elastic. While elemental sulfur is the primary vulcanizing agent, accelerators are required to make the process faster and more efficient. lusida.comalpinepolymer.com

Xanthogen polysulfides, which are derivatives of xanthic acid (a type of dithiocarbonate), serve as effective and safer vulcanization accelerators. google.comscienoc.com For example, diisopropyl xanthogen polysulfide is an FDA-approved accelerator used in natural rubber (NR) and synthetic rubbers where the formation of carcinogenic nitrosamines is a concern. scienoc.comrobinsonbrothers.uk These accelerators can be used as either primary or secondary accelerators and also act as sulfur donors. scienoc.com

The use of binary accelerator systems, such as combining a xanthogen polysulfide with a sulfenamide (B3320178) accelerator like N-tert-butyl-2-benzothiazole sulfenamide (TBBS), can lead to a synergistic effect, improving both the cure characteristics and the final mechanical properties of the rubber vulcanizate. researchgate.netresearchgate.net Dicarboxylic acids have also been investigated for the self-vulcanization of epoxidized natural rubber, where the acid group reacts with the epoxy ring on the rubber backbone to form cross-links. researchgate.net

| Accelerator Type | Key Features | Application Notes |

| Diisopropyl Xanthogen Polysulfide (DIXP) | Nitrosamine-safe; FDA approved. scienoc.comrobinsonbrothers.uk | Used as a primary or secondary accelerator in NR and synthetic rubbers. Acts as a sulfur donor. scienoc.com |

| Dithiocarbamates (e.g., ZDMC, ZDEC) | Ultra-fast accelerators. lusida.com | Require ZnO for activation; very low scorch safety; suitable for low-temperature vulcanization. lusida.com |

| Sulfenamides (e.g., TBBS) | Delayed-action accelerators. | Provides good processing safety (scorch delay) followed by a fast cure rate. researchgate.net |

| Thiurams (e.g., TMTD) | Can act as primary accelerators or sulfur donors. | Longer processing safety compared to dithiocarbamates. lusida.com |

Integration into Novel Functional Materials

The unique coordination chemistry of this compound derivatives and their analogs, particularly dithiocarbamates, makes them excellent building blocks for creating sophisticated functional materials, including supramolecular assemblies and nanostructured materials.

Supramolecular chemistry involves the design and synthesis of large, well-ordered structures from smaller molecular components through non-covalent interactions. Dithiocarbamate (B8719985) ligands have proven to be exceptionally versatile in this area due to their robust and predictable coordination with a wide range of metal ions. researchgate.net

The dithiocarbamate group (-NCS2-) can act as a chelating ligand, binding to a metal center through its two sulfur atoms. This results in a stable MS2C chelate ring that possesses significant π-character. mdpi.comresearchgate.net This feature allows the chelate ring itself to participate in supramolecular interactions, such as C-H···π interactions, which help to direct the self-assembly of complex architectures. researchgate.net By designing ligands with multiple dithiocarbamate units, chemists can construct a variety of well-defined supramolecular structures, including:

Macrocycles

Molecular Cages

Catenanes (interlocked rings) researchgate.net

These complex structures can host guest molecules within their cavities, leading to applications in sensing, catalysis, and molecular recognition. researchgate.net

The principles of self-assembly driven by dithiocarbamate ligands also extend to the nanoscale. These ligands are highly effective at stabilizing metal nanoparticles, preventing them from aggregating and allowing for control over their size and shape. researchgate.net The sulfur atoms of the dithiocarbamate ligand form strong bonds with the surface of metal nanoparticles, particularly noble metals like gold. researchgate.net

This stabilizing effect has been exploited in the synthesis of various nanostructured materials. For example, dithiocarbamate-functionalized molecules can be used to create self-assembled monolayers on metal surfaces. Furthermore, the use of multimetallic dithiocarbamate complexes allows for the construction of nanoscale wires and arrays, which have potential applications in nanoelectronics and sensing. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Dithiodicarbonic Acid Isomers and Analogues

The exploration for new isomers and analogues of this compound represents a frontier in tailoring its chemical properties for specific applications. While the common form is well-understood, theoretical studies are beginning to probe the potential existence and stability of other isomeric forms. Computational chemistry will be instrumental in predicting the geometries, electronic structures, and relative energies of undiscovered isomers.

Furthermore, the synthesis and characterization of new analogues, where the oxygen or sulfur atoms are replaced by other elements or functional groups, could unlock novel functionalities. Research into diiron(I) dithiolato carbonyl complexes, which share structural motifs with this compound derivatives, has revealed a vast and versatile chemistry. nih.gov These complexes are relatively easy to synthesize and can be modified with a wide array of ligands, suggesting that a similar diversity could be achieved with this compound analogues. nih.gov The development of such analogues could lead to new catalysts, electronic materials, or reagents with enhanced selectivity and reactivity.

Development of Greener Synthetic Routes

The traditional synthesis of this compound derivatives, such as xanthates, often involves the use of hazardous reagents like carbon disulfide. A significant area of future research is the development of more environmentally friendly and sustainable synthetic methods. This includes exploring alternative, less toxic starting materials, using greener solvents, and designing more atom-economical reaction pathways.

One promising approach is the development of one-step synthesis or grafting procedures, which can reduce waste and energy consumption. For instance, a novel one-step method for preparing dithiocarbamate-functionalized silica (B1680970) has been shown to be more efficient and avoids the degradation of the material that can occur in traditional two-step processes. rsc.org Applying similar principles to the synthesis of this compound and its derivatives could lead to more sustainable industrial production. Research into processes that allow for the efficient recovery and recycling of solvents and byproducts is also a key aspect of greening the synthesis of these compounds.

Advanced Spectroscopic Techniques for In-situ Characterization

Understanding the reaction mechanisms and kinetics of this compound and its derivatives is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical reactions are becoming increasingly important. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable insights into the formation and transformation of intermediate species during a reaction, without the need for sample extraction.

The application of these in-situ methods can help in optimizing reaction conditions, improving yields, and ensuring product quality. While the direct application to this compound is an emerging area, the principles are well-established for related chemical systems. The ability to monitor reactions as they happen will be a powerful tool for developing more efficient and controlled synthetic processes for this class of compounds.

Multiscale Computational Modeling for Complex Systems